molecular formula C17H21N5O3S B5553331 1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B5553331
M. Wt: 375.4 g/mol
InChI Key: PZQWOCOWLHCUSW-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a sulfanyl acetyl linker, and a piperidine-4-carboxamide moiety. The 1,2,4-triazole ring is known for its versatility in medicinal chemistry, contributing to diverse biological activities such as enzyme inhibition and antioxidant effects . The sulfanyl acetyl linker enhances structural flexibility, while the piperidine-4-carboxamide group may influence solubility and receptor binding.

Properties

IUPAC Name

1-[2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-25-13-5-3-2-4-12(13)16-19-17(21-20-16)26-10-14(23)22-8-6-11(7-9-22)15(18)24/h2-5,11H,6-10H2,1H3,(H2,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQWOCOWLHCUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the triazole ring may produce a dihydrotriazole compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀, μM) Reference
Target: 1-({[5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide Not explicitly provided ~407–621 (estimated) 2-Methoxyphenyl, sulfanyl acetyl, piperidine-4-carboxamide N/A (inferred potential from analogs) N/A
N-(2-Ethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9g) C₃₁H₃₇N₅O₄S₂ 607.78 4-Methoxyphenyl sulfonyl, ethylphenyl, propanamide Moderate BSA binding (Δλ = 8 nm)
N-(4-Ethoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9h) C₃₁H₃₅N₅O₅S₂ 621.77 4-Methoxyphenyl sulfonyl, ethoxyphenyl, propanamide Strong antioxidant activity (IC₅₀ = 12.3 μM)
N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7i) C₃₀H₃₃N₅O₅S₂ 575.67 4-Methoxyphenyl sulfonyl, 2-methoxyphenyl, acetamide Enzyme inhibition (IC₅₀ = 18.7 μM)
1-({[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide (Y020-7757) C₁₈H₂₂ClN₅O₂S 407.92 4-Chlorophenyl, ethyl-triazole, piperidine-4-carboxamide N/A

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The 2-methoxyphenyl group in the target compound is analogous to substituents in 7i , which showed enzyme inhibition (IC₅₀ = 18.7 μM). Ethoxyphenyl (9h) and ethylphenyl (9g) substituents in similar positions enhanced BSA binding and antioxidant activity .
  • Chlorine substitution in Y020-7757 may alter electronic properties but lacks reported bioactivity data.

Piperidine Modifications :

  • Piperidine-4-carboxamide is conserved in the target compound and Y020-7757 , suggesting a role in solubility or target recognition. Sulfonyl-piperidine derivatives (9g, 9h) exhibit enhanced BSA interaction, possibly due to increased polarity .

Biological Activity

The compound 1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O2SC_{15}H_{19}N_{5}O_{2}S with a molecular weight of approximately 335.41 g/mol. The structure features a piperidine ring, a triazole moiety, and a sulfanyl acetyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.6Apoptosis induction
Compound BA5493.8Cell cycle arrest
Target Compound MCF-7/A549TBDTBD

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have shown that triazole derivatives can disrupt microbial cell membranes and inhibit growth. For example, derivatives tested against Candida auris demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL.

Table 2: Antimicrobial Efficacy Against Candida auris

CompoundMIC (µg/mL)MFC (µg/mL)
Derivative 10.240.97
Derivative 20.501.50
Target Compound TBDTBD

The biological activity of This compound is attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), particularly affecting the G2/M phase.
  • Antimicrobial Action : Disruption of cell membrane integrity in pathogens.

Case Studies

A recent study evaluated the anticancer effects of triazole derivatives in vivo using xenograft models. The results indicated that treatment with these compounds significantly reduced tumor volume compared to controls, suggesting a promising therapeutic potential.

Case Study Summary

  • Objective : Evaluate anticancer efficacy in vivo.
  • Methodology : Xenograft model using A549 lung cancer cells.
  • Results : Significant reduction in tumor size with no observed toxicity.

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